molecular formula C13H18N4O B3064133 1-Amino-6-cyclohex-3-enylmethyloxypurine CAS No. 872556-74-6

1-Amino-6-cyclohex-3-enylmethyloxypurine

Cat. No.: B3064133
CAS No.: 872556-74-6
M. Wt: 246.31 g/mol
InChI Key: VPUIDVRYMVIXGO-UHFFFAOYSA-N
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Description

1-Amino-6-Cyclohex-3-Enylmethyloxypurine is an organic compound belonging to the class of imidazo[4,5-c]pyridines. These are organic heterocyclic compounds containing an imidazo[4,5-c]pyridine ring system, which consists of an imidazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 1-Amino-6-Cyclohex-3-Enylmethyloxypurine typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridine ring system: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclohex-3-enylmethoxy group: This step involves the reaction of the imidazo[4,5-c]pyridine intermediate with a cyclohex-3-enylmethoxy reagent under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-6-Cyclohex-3-Enylmethyloxypurine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-6-Cyclohex-3-Enylmethyloxypurine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-6-Cyclohex-3-Enylmethyloxypurine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction can lead to the inhibition of kinase activity, affecting cell cycle regulation and other cellular processes . The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

1-Amino-6-Cyclohex-3-Enylmethyloxypurine can be compared with other imidazo[4,5-c]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

872556-74-6

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine

InChI

InChI=1S/C13H18N4O/c14-11-6-10-12(16-8-15-10)13(17-11)18-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H2,14,17)(H,15,16)

InChI Key

VPUIDVRYMVIXGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C3C(=CC(=N2)N)NC=N3

Origin of Product

United States

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